N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine
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Overview
Description
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine is a compound that features a pyrazole ring and a piperidine ring The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
Scientific Research Applications
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-4-yl)-1-methylpiperidine: Similar structure but lacks the ethyl group on the pyrazole ring.
N-(1-Ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide: Contains a cyclobutane ring instead of a piperidine ring.
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds have phenyl groups instead of the piperidine moiety.
Uniqueness
N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine is unique due to the combination of the pyrazole and piperidine rings, which can confer specific pharmacological properties. The presence of the ethyl group on the pyrazole ring can also influence its reactivity and binding interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H20N4/c1-3-15-9-11(8-12-15)13-10-4-6-14(2)7-5-10/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
BHSLVOKXAHOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCN(CC2)C |
Origin of Product |
United States |
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